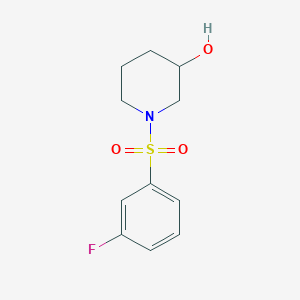

1-(3-Fluorophenyl)sulfonylpiperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3S/c12-9-3-1-5-11(7-9)17(15,16)13-6-2-4-10(14)8-13/h1,3,5,7,10,14H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESBHNZXVPQXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Fluorophenyl Sulfonylpiperidin 3 Ol

Strategic Approaches to the Synthesis of N-Sulfonylated Piperidin-3-ols

The construction of N-sulfonylated piperidin-3-ols typically involves the formation of a sulfonamide bond between a piperidin-3-ol derivative and a sulfonyl chloride. This reaction is a cornerstone in the synthesis of this class of compounds.

General Reaction Schemes for Sulfonyl Chloride Coupling to Piperidin-3-ol Derivatives

The coupling of sulfonyl chlorides with piperidin-3-ol derivatives is a well-established method for the synthesis of N-sulfonylated piperidines. This reaction, often referred to as the Hinsberg reaction, involves the nucleophilic attack of the secondary amine of the piperidine (B6355638) ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction. researchgate.netnih.gov

The general reaction scheme can be represented as follows:

Figure 1: General Scheme for Sulfonylation of Piperidin-3-ol

Commonly used solvents for this reaction include dichloromethane, chloroform, and N,N-dimethylformamide (DMF). The reaction conditions are generally mild, proceeding at room temperature or with gentle heating. researchgate.net

Introduction of the 3-Fluorophenyl Moiety via Sulfonylation Reactions

To synthesize 1-(3-Fluorophenyl)sulfonylpiperidin-3-ol, 3-fluorobenzenesulfonyl chloride is reacted with piperidin-3-ol. The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the sulfonyl group and, consequently, the reactivity and biological activity of the final compound.

The synthesis of aryl sulfonyl chlorides can be achieved through various methods, including the electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov Palladium-catalyzed chlorosulfonylation of arylboronic acids has also emerged as a milder and more functional-group-tolerant alternative. nih.gov

Stereocontrol in the Synthesis of Piperidin-3-ol Derivatives

The stereochemistry of the hydroxyl group at the 3-position and any other substituents on the piperidine ring is crucial, as it significantly influences the molecule's three-dimensional shape and its interaction with biological targets. Therefore, stereocontrolled synthetic methods are highly sought after.

Diastereoselective and Enantioselective Synthetic Routes to Access Specific Isomers

Various strategies have been developed for the diastereoselective and enantioselective synthesis of substituted piperidin-3-ols. These methods often employ chiral auxiliaries, catalysts, or starting materials to control the formation of specific stereoisomers. researchgate.net

Some notable approaches include:

Reductive Amination: Intramolecular reductive amination of keto-amines is a powerful tool for constructing the piperidine ring with control over stereochemistry. researchgate.net

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridinium (B92312) salts or tetrahydropyridines can provide access to enantioenriched piperidines.

Enzymatic Resolutions: Enzymes can be used to selectively resolve racemic mixtures of piperidin-3-ol derivatives, providing access to enantiomerically pure compounds.

Diastereoselective Reduction: The reduction of piperidin-3-ones using bulky reducing agents can favor the formation of one diastereomer over the other. For example, the use of N-selectride for the reduction of a piperidin-3-one (B1582230) has been shown to yield the corresponding piperidin-3-ol with high cis-diastereoselectivity. acs.org

| Synthetic Method | Key Features | Stereochemical Outcome |

| Intramolecular Reductive Amination | Forms the piperidine ring from an acyclic precursor. | Can be highly diastereoselective depending on the substrate. researchgate.net |

| Asymmetric Hydrogenation | Reduces a prochiral precursor to a chiral product. | Can provide high enantioselectivity. |

| Enzymatic Resolution | Separates enantiomers from a racemic mixture. | Yields enantiomerically pure compounds. |

| Diastereoselective Reduction | Favors the formation of a specific diastereomer. | High diastereoselectivity can be achieved with appropriate reagents. acs.org |

Impact of Stereochemistry on Molecular Conformation and Subsequent Research

For instance, the presence of a fluorine atom on the phenylsulfonyl group can lead to specific intramolecular interactions, influencing the conformational equilibrium. researchgate.net Understanding these conformational preferences is critical for designing molecules with optimal binding to their biological targets. X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the solid-state and solution-phase conformations of these molecules. beilstein-journals.org

Advanced Derivatization Strategies for Structural Modification and Analog Generation

Once the core this compound scaffold is synthesized, further derivatization can be employed to explore the structure-activity relationship (SAR) and generate analogs with improved properties.

Common derivatization strategies include:

Alkylation or Acylation of the Hydroxyl Group: The hydroxyl group can be converted to ethers or esters to probe the importance of this functional group for biological activity.

Modification of the Phenyl Ring: The fluorine atom on the phenyl ring can be replaced with other substituents, or additional groups can be introduced to explore the electronic and steric requirements of the binding pocket.

Introduction of Substituents on the Piperidine Ring: Additional functional groups can be introduced at other positions on the piperidine ring to create more complex analogs.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, leading to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Modification of the Fluorophenyl Ring (e.g., Halogenation Patterns, Substituent Effects)

The chemical reactivity of the 3-fluorophenyl ring in this compound is governed by the electronic properties of its substituents: the fluorine atom and the sulfonylpiperidine group. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. libretexts.org

The directing effects of these substituents are crucial for predicting the regioselectivity of further modifications.

Fluorine is an ortho-, para-director, despite its deactivating nature. This is due to its ability to donate lone-pair electrons via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during substitution at these positions. libretexts.org

The sulfonyl group (-SO₂R) is a powerful meta-director and strongly deactivating due to its strong inductive and resonance electron-withdrawing effects. libretexts.org

When both are present on the ring in a meta-relationship, their directing effects are cooperative. The fluorine atom directs incoming electrophiles to its ortho- and para-positions (carbons 2, 4, and 6), while the sulfonyl group directs to its meta-positions (carbons 2, 4, and 6 relative to the sulfonyl group's point of attachment). Therefore, electrophilic substitution, such as nitration or further halogenation, is predicted to occur at positions 2, 4, and 6 of the fluorophenyl ring.

Halogenation: Further halogenation, such as bromination or chlorination, would require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) due to the deactivated nature of the ring. libretexts.org The reaction is expected to yield a mixture of di-substituted products, with substitution occurring at the positions activated by fluorine and directed by the sulfonyl group. Free-radical halogenation is generally unselective and less suitable for controlled modification of the aromatic ring. wikipedia.org

Substituent Effects on Reactivity: The introduction of additional substituents would further modulate the ring's reactivity.

Electron-donating groups (EDGs) would activate the ring, making subsequent reactions faster.

Additional electron-withdrawing groups (EWGs) would further deactivate the ring, making substitution more difficult.

The table below summarizes the expected directing effects for an incoming electrophile (E⁺).

Functionalization of the Piperidine Core beyond the Hydroxyl Group

The piperidine core of this compound offers several avenues for functionalization. While the hydroxyl group at the C3 position is a primary site for reactions like esterification or etherification, other positions on the ring can also be targeted for modification.

Alkylation: The carbon atoms of the piperidine ring can be subjected to alkylation. For instance, borrowing hydrogen or hydrogen autotransfer catalysis allows for the C-alkylation of N-substituted piperidinols. rsc.org This methodology typically involves reacting the alcohol with another alcohol in the presence of an iridium catalyst, leading to the formation of a C-C bond at the α-position to the nitrogen or other positions on the ring.

Modification at Nitrogen: While the nitrogen atom is already part of a stable sulfonamide linkage, in related piperidine derivatives, the N-H bond (if present after cleavage of the sulfonyl group) is a key site for N-alkylation or N-acylation to introduce a variety of functional groups.

Ring-Opening and Rearrangement: Under specific conditions, the piperidine ring itself could undergo rearrangement or ring-opening reactions, although this would fundamentally alter the core structure of the molecule.

The development of synthetic methods for creating highly substituted piperidines is an active area of research, driven by the prevalence of this motif in pharmaceuticals. researchgate.net These methods provide a toolbox for creating analogs with modified piperidine cores.

Systematic Exploration of the Sulfonyl Linker (e.g., Bioisosteric Replacements)

The sulfonamide linker is a critical component of the molecule, influencing its conformational properties, polarity, and hydrogen bonding capabilities. In medicinal chemistry, replacing this linker with bioisosteres—chemical groups with similar physicochemical properties—is a common strategy to optimize a molecule's pharmacological profile.

Bioisosteric replacement of the sulfonamide group can modulate properties such as solubility, metabolic stability, and target binding affinity. Potential replacements for the sulfonyl group (-SO₂-) in the linker include:

Amide or Reversed Amide: -C(O)NH- or -NHC(O)-. These groups maintain hydrogen bonding capabilities but have different geometries and electronic properties.

Methyleneoxy or Methyleneamino: -CH₂O- or -CH₂NH-. These linkers increase flexibility.

Urea or Thiourea: -NHC(O)NH- or -NHC(S)NH-. These groups introduce additional hydrogen bond donors and acceptors.

Heterocyclic Rings: Small, stable aromatic rings like 1,2,4-oxadiazole (B8745197) or 1,2,3-triazole can be used as rigid linkers that mimic the geometry of other functional groups. nih.gov

The following table outlines potential bioisosteric replacements for the sulfonyl linker and their general impact on molecular properties.

Chemo- and Regioselective Synthesis Considerations in the Preparation of Related Sulfonyl Halides and Amines

The synthesis of this compound relies on the chemoselective reaction between a sulfonyl halide precursor and an amine precursor.

Synthesis of 3-Fluorobenzenesulfonyl Chloride: The key sulfonyl halide precursor is 3-fluorobenzenesulfonyl chloride. Its synthesis requires careful control of regioselectivity.

From 3-Fluorothiophenol (B1676560): Oxidation of 3-fluorothiophenol with a chlorinating agent like chlorine in an aqueous medium can produce the desired sulfonyl chloride.

From Fluorobenzene (B45895): Direct chlorosulfonation of fluorobenzene tends to produce primarily the 4-fluorobenzenesulfonyl chloride isomer due to the ortho-, para-directing nature of fluorine. Achieving the 3-isomer via this route is challenging and may require more complex, multi-step pathways, potentially starting from 1,3-benzenedisulfonyl fluoride. sigmaaldrich.comgoogle.com

Synthesis of the Sulfonamide: The formation of the sulfonamide bond is typically achieved by reacting 3-fluorobenzenesulfonyl chloride with 3-hydroxypiperidine (B146073). This reaction needs to be chemoselective . The nucleophilic secondary amine of the piperidine ring must react preferentially with the electrophilic sulfonyl chloride, without competing reactions at the hydroxyl group. This is generally achievable under basic conditions (e.g., using triethylamine or pyridine) where the amine is a much stronger nucleophile than the alcohol. The base also serves to neutralize the HCl byproduct of the reaction. rsc.org

Analytical Methodologies for Compound Characterization and Purity Assessment in Research Contexts

A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural elucidation.

¹H NMR: Would show characteristic signals for the aromatic protons on the fluorophenyl ring (with complex splitting patterns due to H-H and H-F coupling), as well as signals for the protons on the piperidine ring, including the proton on the carbon bearing the hydroxyl group.

¹³C NMR: Would confirm the number of unique carbon environments, with chemical shifts indicating aromatic, aliphatic, and alcohol carbons.

¹⁹F NMR: Would show a singlet (or a multiplet if coupled to other protons) confirming the presence and electronic environment of the fluorine atom.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and its fragmentation pattern, further confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the alcohol, the S=O stretches of the sulfonamide (typically two strong bands), and C-F and C-H bonds.

Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound. By using a suitable column and mobile phase, impurities can be separated and quantified. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress.

The table below summarizes the key analytical data expected for the title compound.

Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl Sulfonylpiperidin 3 Ol Analogues

Design Principles for SAR Exploration

The design of analogues for SAR studies is guided by established medicinal chemistry principles. Key regions of the 1-(3-fluorophenyl)sulfonylpiperidin-3-ol scaffold are targeted for modification to probe their interactions with biological targets. These regions include the fluorophenyl ring, the piperidin-3-ol moiety, and the sulfonyl linker.

The 3-fluorophenyl group plays a crucial role in the molecular interactions of this class of compounds. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties of the aromatic ring and influence binding to protein receptors. nih.gov Modifications to this ring are designed to explore the impact of substituent position, size, and electronic nature on biological activity.

Key modifications and their observed influences include:

Positional Isomers of Fluorine: Moving the fluorine atom to the ortho or para position can probe the spatial requirements of the binding pocket. For instance, an ortho-fluoro substituent might introduce steric hindrance or engage in specific hydrogen bonding interactions not possible with the meta isomer. nih.gov

Introduction of Additional Substituents: Adding other groups to the fluorophenyl ring, such as methyl, chloro, or methoxy (B1213986) groups, helps to map the electronic and steric tolerance of the target protein. Electron-withdrawing groups, like a cyano or trifluoromethyl group, can enhance potency by altering the pKa of the molecule or by participating in dipole-dipole interactions. nih.gov Conversely, electron-donating groups may be favorable if the target has an electron-deficient region. nih.gov

Bioisosteric Replacements: Replacing the fluorophenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can identify alternative scaffolds that maintain or improve biological activity while potentially altering physicochemical properties like solubility. nih.gov

The following table summarizes the influence of various substitutions on the fluorophenyl ring on the biological activity of analogues.

| Modification | Rationale | Observed Influence on Activity |

| Shifting fluorine to ortho or para position | Probe steric and electronic requirements of the binding pocket | Can lead to either an increase or decrease in activity depending on the specific target interactions. nih.govfrontiersin.org |

| Addition of electron-withdrawing groups (e.g., -CN, -CF3) | Modulate electronic properties and potential for specific interactions | Often leads to increased potency. nih.gov |

| Addition of electron-donating groups (e.g., -CH3, -OCH3) | Alter electronic distribution and lipophilicity | Activity changes are target-dependent. nih.gov |

| Replacement with bioisosteres (e.g., pyridyl) | Explore alternative scaffolds and improve properties like solubility | Can maintain or enhance activity while improving drug-like properties. nih.gov |

Important variations and their typical consequences are:

Stereochemistry of the Hydroxyl Group: The absolute stereochemistry (R or S) of the hydroxyl group at the 3-position is often critical for activity. One enantiomer typically exhibits significantly higher potency, indicating a specific and chiral binding interaction.

Alkylation of the Hydroxyl Group: Converting the hydroxyl group to an ether can probe the importance of the hydrogen bond donating capability of the -OH group. A loss of activity upon alkylation suggests this interaction is vital.

Modification of the Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring can influence its conformation and interaction with the target. For example, a methyl group at the 4-position might provide additional hydrophobic interactions or, conversely, cause a steric clash. nih.gov Replacing the piperidine with other saturated heterocycles like pyrrolidine (B122466) or morpholine (B109124) can also significantly impact activity. mdpi.com

The table below outlines the impact of systematic variations of the piperidin-3-ol moiety on the biological profiles of the analogues.

| Modification | Rationale | Observed Impact on Biological Profile |

| Inversion of stereochemistry at C-3 | Determine the optimal orientation for target binding | Often results in a significant change in potency, with one enantiomer being more active. |

| O-Alkylation or O-Acylation | Assess the importance of the hydroxyl as a hydrogen bond donor | Typically leads to a decrease in activity if the hydrogen bond is critical. |

| Substitution on the piperidine ring | Probe for additional binding pockets and influence conformation | Can either enhance or diminish activity depending on the substituent and its position. nih.gov |

| Replacement with other heterocycles (e.g., pyrrolidinol, azetidinol) | Evaluate the importance of ring size and conformation | Often leads to a significant change in the biological profile. mdpi.com |

The sulfonyl group acts as a key linker between the fluorophenyl ring and the piperidin-3-ol moiety. While often considered a stable and rigid linker, modifications in this region can fine-tune the orientation of the two key pharmacophores and influence physicochemical properties.

Key areas of exploration for the sulfonyl linker include:

Bioisosteric Replacement: Replacing the sulfonyl group with other linkers such as an amide, ketone, or methylene (B1212753) group can significantly alter the geometry and electronic properties of the molecule. This can lead to different binding modes and biological activities.

Introduction of Spacers: Inserting a methylene or other small group between the sulfonyl and the piperidine ring can change the distance and relative orientation between the aromatic and heterocyclic moieties, potentially leading to improved interactions with the target.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable in medicinal chemistry for understanding the key molecular features that drive activity and for predicting the potency of novel, unsynthesized analogues. patsnap.com

Development of Predictive Models for Analogues within this Chemical Class

The development of a robust QSAR model for this compound analogues involves several key steps:

Data Set Assembly: A series of analogues with their corresponding biological activity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Generation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques to ensure its reliability. researchgate.net

Application in Research-Driven Lead Optimization and Design

Once a validated QSAR model is established, it becomes a powerful tool in the lead optimization process. nih.gov It can be used to:

Predict the Activity of Virtual Compounds: The model can be used to predict the biological activity of newly designed analogues before they are synthesized, allowing chemists to prioritize the most promising candidates. nih.gov

Guide Rational Drug Design: The QSAR model provides insights into which molecular properties are most important for activity. This information can guide the design of new analogues with improved potency and other desirable properties.

Identify Potential Liabilities: The model may also help to identify structural features that are associated with poor activity or undesirable properties, thus guiding the design process away from problematic chemical space.

The iterative cycle of QSAR model development, prediction, synthesis, and testing accelerates the discovery of optimized lead compounds. patsnap.com

Conformational and Stereochemical Contributions to Activity and Selectivity

The biological activity of piperidine-containing molecules is profoundly influenced by their three-dimensional structure, which encompasses both the conformation of the piperidine ring and the stereochemistry of its substituents. For analogues of this compound, these factors are critical determinants of binding affinity and selectivity for their biological targets.

The N-sulfonylpiperidine ring typically adopts a chair conformation, which minimizes steric strain. In this conformation, substituents at the C-3 position, such as the hydroxyl group in the parent compound, can exist in either an axial or an equatorial orientation. The preferred orientation can significantly impact the molecule's interaction with a receptor or enzyme active site. Molecular mechanics calculations on substituted piperidines have shown that electrostatic interactions can influence conformational preferences. nih.gov For instance, in polar environments or upon protonation of the piperidine nitrogen, conformations that might be less stable in isolation can become more populated, potentially altering the biological activity profile. nih.gov

Stereochemistry at the C-3 position introduces a chiral center, resulting in (R) and (S) enantiomers. It is a well-established principle in medicinal chemistry that enantiomers can exhibit vastly different pharmacological activities, potencies, and metabolic profiles. mdpi.com This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. For chiral compounds, only one enantiomer may fit correctly into the binding site to elicit the desired response, a phenomenon known as stereoselectivity. mdpi.com In many cases, one enantiomer is highly active (the eutomer), while the other is significantly less active or inactive (the distomer).

While specific SAR data for this compound is not extensively published, the principles can be illustrated with a hypothetical data set for a generic biological target, demonstrating the impact of stereochemistry and substituent position on activity.

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Piperidin-3-ol Analogues

| Compound | Stereochemistry at C-3 | Substituent on Phenyl Ring | Relative Potency |

|---|---|---|---|

| Analogue 1 | (R) | 3-Fluoro | 100 |

| Analogue 2 | (S) | 3-Fluoro | 10 |

| Analogue 3 | Racemic | 3-Fluoro | 55 |

| Analogue 4 | (R) | 4-Fluoro | 85 |

| Analogue 5 | (R) | 2-Fluoro | 60 |

| Analogue 6 | (R) | None | 40 |

This table is for illustrative purposes to demonstrate the principles of stereoselectivity and substituent effects.

As illustrated in this hypothetical table, the (R)-enantiomer (Analogue 1) is tenfold more potent than the (S)-enantiomer (Analogue 2), highlighting the importance of stereochemistry. The position of the fluorine atom on the phenyl ring also modulates activity, suggesting that the electronic and steric properties of this part of the molecule are crucial for target interaction.

Pharmacophore Hypothesis Generation Based on SAR Data for Related Sulfonamide Scaffolds

A pharmacophore model is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups—that are necessary for a molecule to bind to a specific biological target and elicit a response. nih.gov These models are generated by analyzing the SAR of a series of active compounds. nih.gov For scaffolds related to this compound, a pharmacophore hypothesis can be constructed by identifying common structural motifs essential for activity.

The sulfonamide group is a prominent pharmacophore in medicinal chemistry, known for its role in inhibiting enzymes like carbonic anhydrases. researchgate.netacs.org The sulfonamide moiety (—SO₂NH—) is a potent hydrogen bond donor (the NH group) and acceptor (the oxygen atoms), enabling strong interactions with amino acid residues in an enzyme's active site. mdpi.com Specifically, the nitrogen atom of the sulfonamide can coordinate with metal ions, such as the zinc ion present in the active site of carbonic anhydrases. acs.orgacs.org

Based on the structure of this compound and SAR data from related sulfonamide-containing molecules, a hypothetical pharmacophore model can be proposed. The key features would likely include:

Aromatic/Hydrophobic Region: The 3-fluorophenyl group provides a hydrophobic region that can engage in van der Waals or pi-stacking interactions with nonpolar pockets in the receptor. The fluorine atom can also modulate electronic properties and potentially form specific interactions.

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor: The hydroxyl group on the piperidine ring is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions within the binding site.

Defined Spatial Arrangement: The piperidine ring acts as a rigid scaffold that holds these features in a specific three-dimensional orientation, which is critical for proper alignment and binding to the target.

Table 2: Key Features of a Hypothetical Pharmacophore for this compound Analogues

| Pharmacophoric Feature | Structural Moiety | Putative Interaction Type |

|---|---|---|

| Aromatic/Hydrophobic Center | 3-Fluorophenyl Ring | van der Waals, π-π Stacking |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens (SO₂) | Hydrogen Bonding |

| Hydrogen Bond Donor/Acceptor (HBD/HBA) | C-3 Hydroxyl Group (-OH) | Hydrogen Bonding |

| Scaffold/Conformational Restraint | Piperidine Ring | Defines spatial orientation of features |

This pharmacophore model serves as a valuable tool for the rational design of new, more potent, and selective analogues. It can be used to guide virtual screening campaigns to identify novel compounds with similar features or to direct the chemical synthesis of new derivatives with optimized properties. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of 1 3 Fluorophenyl Sulfonylpiperidin 3 Ol

Identification and Characterization of Molecular Targets

The biological effects of a compound are dictated by its interactions with specific molecular targets. For scaffolds related to 1-(3-fluorophenyl)sulfonylpiperidin-3-ol, research has explored a range of potential protein targets, including enzymes and receptors.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA), a molecule with known anti-inflammatory and analgesic properties. nih.gov Inhibition of NAAA is therefore a promising strategy for modulating inflammation and pain. While direct inhibitory data for this compound on NAAA is not prominently available in the reviewed literature, the evaluation of related scaffolds is informative. For instance, third-generation NAAA inhibitors have been developed based on a benzothiazole-piperazine scaffold, highlighting that heterocyclic structures can be effective for targeting this enzyme. nih.gov The development of potent NAAA inhibitors often contends with challenges such as poor plasma stability, as seen with β-lactone and β-lactam compounds. nih.gov The sulfonylpiperidine moiety within this compound offers a different chemical architecture that could be explored for NAAA inhibitory activity, potentially offering a distinct stability and selectivity profile.

Prokineticins are regulatory peptides that signal through two G protein-coupled receptors (GPCRs), prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2). google.comnih.gov These receptors are involved in a variety of physiological processes, and their modulation is a target for therapeutic intervention in conditions like gastrointestinal disorders. google.commdpi.com Patent literature reveals that sulfonyl piperidine (B6355638) derivatives have been specifically designed and investigated as modulators of prokineticin receptors. google.com This suggests that the 1-(3-fluorophenyl)sulfonylpiperidine scaffold is a relevant structure for targeting PKR1 and PKR2. Small molecule antagonists for these receptors have been developed, such as PKRA7, which inhibits PKR1 and PKR2 with high potency. mdpi.com The antagonism of prokineticin receptors may offer therapeutic benefits in diseases linked to their activity. mdpi.com

The piperidine ring is a core structural feature in many potent opioid receptor ligands, including the fentanyl series of analgesics. drugbank.com Consequently, piperidine-based scaffolds are frequently explored for their interactions with opioid receptors, such as the mu, delta, and kappa (KOR) opioid receptors, as well as the structurally related opioid receptor-like 1 (ORL1), also known as the nociceptin (B549756) receptor. nih.govpainphysicianjournal.com

Different domains of the ORL1 and kappa-opioid receptors are involved in the recognition of their endogenous peptide ligands. nih.gov Studies with chimeric receptors have shown that the extracellular loops may act as a filter for ligand selection. nih.gov The development of ligands with mixed efficacy, for instance, as mu-opioid receptor (MOR) agonists and KOR antagonists, is an active area of research aiming to produce analgesics with fewer side effects. researchgate.net While specific binding data for this compound at these receptors is not detailed, the foundational piperidine scaffold strongly suggests that this is a relevant area for investigation. The analgesic potency of fentanyl derivatives has been shown to have a strong linear correlation with their binding affinity for opiate receptors, underscoring the importance of this interaction. drugbank.com

The structural motifs present in this compound, namely the sulfonamide and piperidine moieties, are found in compounds that modulate a variety of other biological targets.

KCNT1 Channel: The sodium-activated potassium channel KCNT1 is a target for the treatment of certain epileptic encephalopathies. nih.govnih.gov Medicinal chemistry efforts have identified that the sulfonamide geometry can be crucial for providing the correct orientation of functional groups for KCNT1 inhibition. nih.gov The replacement of a piperazine (B1678402) ring with other structural analogues, or the substitution of the sulfonyl linker with a carbonyl group, has been shown to result in a loss of activity, indicating the importance of the sulfonylpiperidine-like structure for interacting with the KCNT1 channel. nih.gov

Glycogen Synthase Kinase-3beta (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous cellular processes and diseases, including neurodegenerative disorders and cancer. nih.govmdpi.com A wide variety of small-molecule inhibitors targeting GSK-3β have been developed. mdpi.comgoogle.com While direct evidence linking sulfonylpiperidine scaffolds to GSK-3β inhibition is not prominent, the broad investigation of heterocyclic compounds as GSK-3β inhibitors suggests this as a potential area of exploration. bioworld.com

Janus Kinase (JAK): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals for numerous cytokines and growth factors. mdpi.comnih.gov Inhibitors of JAKs, known as Jakinibs, are an important class of drugs for treating inflammatory diseases. nih.govyoutube.com The sulfonamide group is a well-known pharmacophore in medicinal chemistry, and its presence in this compound makes the JAK family a plausible, albeit speculative, target for investigation.

Mechanistic Studies of Target Interaction (In Vitro)

Understanding the mechanism by which a compound interacts with its target is crucial for rational drug design. In vitro enzyme kinetic analyses provide quantitative measures of this interaction.

The potency of a compound's interaction with a target is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are determined through in vitro assays. For the molecular targets discussed in relation to the sulfonylpiperidine scaffold and its analogues, several inhibitory values have been reported in the literature for various compounds.

Below is a table summarizing the in vitro activity of selected compounds at various targets, illustrating the potency that can be achieved by molecules targeting these systems. It is important to note that these are representative compounds and not this compound itself, for which specific public data is limited.

| Compound | Target | Assay Type | IC50 Value |

|---|---|---|---|

| AM11095 | NAAA | Enzyme Inhibition | 18 nM |

| AM11078 | NAAA | Enzyme Inhibition | 21 nM |

| F96 | NAAA | Enzyme Inhibition | 140.3 nM |

| AM9053 | NAAA | Enzyme Inhibition | 36.4 nM |

| PKRA7 | PKR1 | Receptor Inhibition | 5.0 nM |

| PKRA7 | PKR2 | Receptor Inhibition | 8.2 nM |

| Derivative 1h | P2Y1 Receptor | Calcium Mobilization | 0.19 µM (190 nM) |

These data demonstrate that scaffolds targeting NAAA and prokineticin receptors can achieve high potency, with IC50 values in the nanomolar range. mdpi.comnih.govnih.gov The determination of such values for this compound would be a critical step in characterizing its biological activity profile.

Receptor Binding Assays and Selectivity Profiling (e.g., Ki Values)

No data is available in the public domain regarding the receptor binding affinity or selectivity profile of this compound. Consequently, no Ki values or comparable metrics for any biological target have been reported.

Elucidation of Binding Mechanisms (e.g., Reversible, Non-Covalent Interactions)

There is no published research that elucidates the binding mechanism of this compound with any potential biological targets. Information regarding the nature of its molecular interactions, such as whether they are reversible or non-covalent, remains uncharacterized.

Cellular Pathway Analysis in Model Systems (In Vitro)

Modulation of Signaling Cascades (e.g., [35S]GTPγS binding in receptor assays)

No studies have been found that investigate the effect of this compound on intracellular signaling cascades. There is no available data from functional assays, such as [35S]GTPγS binding assays, that would indicate any G-protein coupled receptor (GPCR) agonist or antagonist activity.

Effects on Specific Cellular Responses (e.g., Enzyme Activity in Cell Lysates)

The impact of this compound on the activity of specific enzymes has not been reported in the scientific literature. There are no available studies that have assessed its effects in cell lysate-based enzyme activity assays.

Computational and Theoretical Investigations on 1 3 Fluorophenyl Sulfonylpiperidin 3 Ol

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, such as 1-(3-Fluorophenyl)sulfonylpiperidin-3-ol, might interact with a protein target at the atomic level. These studies are fundamental in rational drug design, helping to understand the compound's mechanism of action and to optimize its structure for better efficacy and selectivity.

Molecular docking simulations are performed to predict the preferred conformation and orientation of this compound when it binds to a specific receptor. This process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on a scoring function, which estimates the binding affinity. The results of such studies can predict the most likely binding mode of the compound, which is crucial for understanding its biological activity.

For instance, docking this compound into the active site of a hypothetical kinase target could reveal the key interactions that stabilize the ligand-protein complex. The predicted binding energy gives an estimation of the affinity of the compound for the target.

Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki, nM) | 150 |

| Key Interacting Residues | GLU8, LYS20, PHE68 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study.

A detailed analysis of the docked poses allows for the identification of specific intermolecular interactions between this compound and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these "binding hotspots" is critical for understanding the structural basis of molecular recognition.

For this compound, the hydroxyl group on the piperidine (B6355638) ring is a potential hydrogen bond donor and acceptor. The sulfonyl group can also participate in hydrogen bonding, while the fluorophenyl ring can engage in hydrophobic and pi-stacking interactions. Computational studies on similar piperidine-based structures have shown the importance of the piperidine moiety as a key structural element for receptor interactions. nih.gov

Illustrative Intermolecular Interactions for this compound

| Functional Group of Ligand | Interacting Residue of Target | Type of Interaction |

| Piperidin-3-ol (OH group) | GLU8 (Carboxylate) | Hydrogen Bond |

| Sulfonyl (SO2 group) | LYS20 (Ammonium) | Hydrogen Bond |

| 3-Fluorophenyl Ring | PHE68 (Phenyl Ring) | Pi-Pi Stacking |

| Piperidine Ring | ALA18, VAL26 | Hydrophobic Interaction |

Note: The data in this table is illustrative and based on the potential interactions of the compound's functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the compound and its complexes, allowing for the study of their behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and the stability of interactions.

Once a promising binding pose is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-receptor complex. By simulating the complex over several nanoseconds, it is possible to observe whether the ligand remains in the binding site and if the initial interactions are maintained. These simulations can also reveal subtle changes in the protein structure upon ligand binding. The stability of such complexes is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. Methods like Density Functional Theory (DFT) can provide accurate information about molecular orbitals, charge distribution, and reactivity. jddtonline.info

For this compound, these calculations can elucidate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov

Illustrative Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 4.5 D |

| Most Electronegative Region | Oxygen atoms of the sulfonyl group |

| Most Electropositive Region | Hydrogen of the hydroxyl group |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Electronic Properties and Reactivity Prediction of the Compound

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into the molecular structure, electronic characteristics, and reactivity of this compound. researchgate.neteurekaselect.com These theoretical calculations are essential for understanding the compound's stability and potential interactions. nih.gov

Key electronic properties are determined by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov

Local reactivity can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study intramolecular charge transfer interactions and their corresponding stabilization energies, providing deeper insight into the molecule's electronic structure. colab.ws

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.174 | Energy of the highest energy electrons; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.976 | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.198 | Indicator of chemical stability and reactivity. nih.gov |

| Ionization Potential | I | 6.174 | Energy required to remove an electron. nih.gov |

| Electron Affinity | A | 1.976 | Energy released when an electron is added. nih.gov |

| Electronegativity | χ | 4.075 | Ability to attract electrons. nih.gov |

| Chemical Hardness | η | 2.099 | Resistance to deformation of electron cloud. |

| Global Electrophilicity Index | ω | 3.955 | Propensity to accept electrons. nih.gov |

Note: Data are representative values for a related sulfonamide derivative calculated via DFT and are intended for illustrative purposes. nih.gov

Energetic Landscape of Conformational Isomers and Tautomers

The structural flexibility of this compound is primarily due to the piperidine ring, which can adopt several conformations. The most stable conformations are typically chair forms, which minimize steric and torsional strain. The two primary chair conformers are distinguished by the axial or equatorial positions of the substituents on the ring—in this case, the 3-hydroxyl group and the 1-sulfonylphenyl group.

While tautomerism is not a prominent feature for this specific structure, any potential for proton migration, such as keto-enol tautomerism involving the hydroxyl group, can be computationally investigated by calculating the relative energies of the potential tautomers.

| Conformer | Position of -OH Group | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Equatorial | 0.00 | The most stable, reference conformation. |

| 2 | Axial | +0.75 | Higher in energy due to 1,3-diaxial interactions. |

Note: The energy values are hypothetical and serve to illustrate the typical energetic difference between axial and equatorial conformers in a substituted piperidine ring.

In Silico Screening and De Novo Design Methodologies

Virtual Library Generation and Filtering for Novel Analogues

In silico (computer-based) techniques are pivotal for efficiently exploring the vast chemical space to discover novel analogues of a lead compound like this compound. nih.gov The process begins with the generation of a virtual library, which is a large collection of computationally designed molecules. acs.org This can be achieved through methods such as combinatorial enumeration, where a core scaffold is decorated with various R-groups from lists of available building blocks. acs.orgresearchgate.net

Once a large virtual library is generated, it must be filtered to identify a smaller, more manageable set of promising candidates for synthesis and testing. acs.orgcreative-biolabs.com This multi-step filtering process often involves:

Property-based Filtering: Compounds are assessed for "drug-likeness" using criteria such as Lipinski's Rule of Five (molecular weight, logP, hydrogen bond donors/acceptors).

Substructure Filtering: Molecules containing undesirable or reactive functional groups, often known as PAINS (Pan-Assay Interference Compounds), are removed to reduce the likelihood of false positives in biological assays. blogspot.com

Similarity and Diversity Analysis: Compounds can be selected based on their structural similarity to the original lead or, conversely, to ensure a diverse range of chemical structures is explored.

Docking and Scoring: If the biological target is known, molecular docking can be used to predict how well each molecule in the virtual library binds to the target's active site, with the best-scoring compounds prioritized. nih.gov

This hierarchical filtering approach significantly reduces the number of compounds that need to be synthesized, saving time and resources in the drug discovery process. researchgate.net

Application of Machine Learning and Artificial Intelligence in Molecular Design (e.g., Generative Models like C5T5 for Controllable Molecular Generation)

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized de novo drug design, which aims to create entirely new molecules with desired properties. nih.govfrontiersin.org Generative models, a type of deep learning algorithm, can learn the underlying patterns from large datasets of existing molecules and then generate novel chemical structures. nih.govresearchgate.net Prominent generative architectures include Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs). researchgate.net

A state-of-the-art example is the C5T5 model, a transformer-based generative method designed for the C ontrollable C haracteristic-C onditioned C hemical C hanger with T5 . openreview.net Unlike models that generate molecules from scratch, C5T5 is engineered to make specific, property-driven modifications to existing molecules. openreview.netarxiv.org It operates on IUPAC names, a standardized chemical nomenclature that is often more intuitive to chemists than other representations like SMILES strings. openreview.netarxiv.org

The key innovation of C5T5 is its ability to perform "select-and-replace" edits in a zero-shot manner, meaning it can modify a molecule to improve a specific property without having been explicitly trained on before-and-after examples. arxiv.org A user can identify a fragment of a molecule, specify a desired change in a property (e.g., "increase lipophilicity"), and the model will suggest a new fragment to achieve that goal. openreview.net This controllable generation gives medicinal chemists fine-grained control over the molecular design process, allowing them to leverage their expert intuition while being guided by the AI model. arxiv.orgacs.org This approach accelerates the optimization of lead compounds by intelligently exploring chemical space for analogues with improved property profiles. scholar9.com

Academic Research Applications and Future Directions for 1 3 Fluorophenyl Sulfonylpiperidin 3 Ol

Development as Pharmacological Tools and Chemical Probes for Biological Research

The unique structural motifs of 1-(3-Fluorophenyl)sulfonylpiperidin-3-ol make it an intriguing candidate for development as a pharmacological tool and chemical probe. The piperidine (B6355638) scaffold is a common feature in many biologically active compounds, and its derivatives are known to interact with a variety of biological targets. The presence of the 3-hydroxyl group provides a handle for further functionalization, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or photoaffinity probes. Such modifications would enable researchers to use this compound derivatives to investigate the localization, trafficking, and interactions of target proteins within cellular systems.

The fluorophenylsulfonyl group can also contribute to the compound's utility as a chemical probe. The fluorine atom can serve as a sensitive reporter for NMR-based binding assays, allowing for the detection of interactions with target proteins. Furthermore, the sulfonyl group can participate in specific hydrogen bonding interactions, potentially contributing to the compound's binding affinity and selectivity.

Contribution to Understanding Fundamental Structure-Activity Principles in Medicinal Chemistry

The study of this compound and its analogs can provide valuable insights into fundamental structure-activity relationships (SAR). By systematically modifying each component of the molecule—the position of the fluorine atom on the phenyl ring, the nature of the substituent on the piperidine nitrogen, and the stereochemistry of the hydroxyl group—researchers can dissect the contribution of each feature to the compound's biological activity.

For instance, the fluorine atom's position can influence the molecule's electronic properties and its ability to interact with specific amino acid residues in a protein's binding pocket. The sulfonyl group, with its tetrahedral geometry and hydrogen bond accepting capabilities, plays a crucial role in orienting the molecule within the binding site. The piperidin-3-ol core provides a rigid scaffold that can be functionalized to explore the surrounding chemical space. A comprehensive SAR study of this compound could yield a detailed pharmacophore model, guiding the design of more potent and selective modulators of a given biological target.

Potential as Lead Compounds for Further Academic Research in Specific Biological Pathways

While the specific biological targets of this compound are not yet fully elucidated, its structural features suggest potential for activity in several important biological pathways. The piperidine nucleus is a key component of many compounds targeting the central nervous system (CNS), including ligands for dopamine, serotonin, and opioid receptors. The fluorophenylsulfonyl moiety is present in a number of enzyme inhibitors, including those targeting proteases and kinases.

Therefore, this compound could serve as a valuable lead compound for academic research programs aimed at developing novel therapeutics for neurological disorders, cancer, or inflammatory diseases. Further screening and target identification studies will be crucial to uncover the specific biological pathways modulated by this compound and to guide its optimization as a potential drug candidate.

Methodological Advancements in Synthetic Organic Chemistry Inspired by the Compound's Synthesis

The synthesis of this compound presents several interesting challenges and opportunities for methodological advancements in organic chemistry. The construction of the substituted piperidine ring, the introduction of the sulfonyl linker, and the control of stereochemistry at the 3-position all require careful planning and execution.

The development of efficient and stereoselective methods for the synthesis of 3-hydroxypiperidine (B146073) derivatives is an active area of research. acs.orgketonepharma.comchemicalbook.comgoogle.commdpi.com The synthesis of this compound could inspire the development of new catalytic methods or novel cyclization strategies for the construction of this important heterocyclic core. Furthermore, the installation of the fluorophenylsulfonyl group could drive the development of new sulfonylating reagents or improved conditions for sulfonamide formation. The challenges associated with the synthesis of this molecule could thus serve as a catalyst for innovation in synthetic organic chemistry.

Prospects for Future Computational Design and Prediction of Novel Chemical Entities

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. The structure of this compound provides an excellent starting point for in silico design and optimization. Computational methods can be used to predict the compound's binding mode to various biological targets, to estimate its binding affinity, and to identify potential sites for modification to improve its pharmacological properties.

For example, docking studies could be used to screen virtual libraries of proteins to identify potential targets for this compound. Molecular dynamics simulations could be employed to study the compound's conformational flexibility and its interactions with water and other solvent molecules. Quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of novel analogs based on their physicochemical properties. nih.gov The integration of computational and experimental approaches will be crucial for unlocking the full potential of this promising chemical scaffold.

Integration into High-Throughput Screening Libraries for Novel Target Identification and Validation

High-throughput screening (HTS) is a powerful method for identifying novel bioactive compounds from large chemical libraries. nih.gov The inclusion of this compound and a diverse set of its analogs in HTS libraries could lead to the discovery of novel biological targets and the validation of new therapeutic concepts.

The structural diversity of a library based on the this compound scaffold could be expanded through combinatorial synthesis, allowing for the rapid generation of a large number of related compounds. Screening these compounds against a wide range of biological assays could identify "hits" with interesting activity profiles. Follow-up studies on these hits could then lead to the identification of their molecular targets and the elucidation of their mechanisms of action. This approach has the potential to open up new avenues of research and to identify novel starting points for drug discovery programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.